molecular formula C8F15KO3S B13412180 Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate CAS No. 68156-01-4

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate

Katalognummer: B13412180
CAS-Nummer: 68156-01-4
Molekulargewicht: 500.22 g/mol
InChI-Schlüssel: QMGKFLYWFYRBNE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate is a chemical compound with the molecular formula C₈F₁₅KO₃S. It is known for its unique structure, which includes multiple fluorine atoms and a cyclohexane ring. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate typically involves the reaction of cyclohexanesulfonic acid with fluorinating agents. The process requires precise control of temperature and pressure to ensure the correct incorporation of fluorine atoms into the cyclohexane ring. Common reagents used in this synthesis include potassium fluoride and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain high-purity this compound. The production process is optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds .

Wissenschaftliche Forschungsanwendungen

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high fluorine content and the presence of both trifluoromethyl and cyclohexane groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

68156-01-4

Molekularformel

C8F15KO3S

Molekulargewicht

500.22 g/mol

IUPAC-Name

potassium;2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonate

InChI

InChI=1S/C8HF15O3S.K/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11;/h(H,24,25,26);/q;+1/p-1

InChI-Schlüssel

QMGKFLYWFYRBNE-UHFFFAOYSA-M

Kanonische SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-])(C(F)(F)F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.